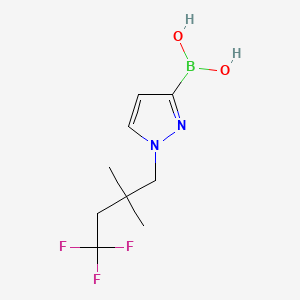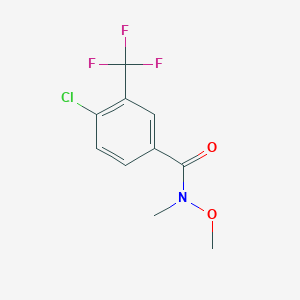
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a dimethylbutyl chain, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl and dimethylbutyl groups. Common reagents used in these reactions include boronic acids, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the boronic acid group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl and dimethylbutyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues. The trifluoromethyl and dimethylbutyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Compared to other boronic acids, 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid stands out due to its trifluoromethyl and dimethylbutyl groups, which impart unique chemical and physical properties. Similar compounds include:
Phenylboronic Acid: Lacks the trifluoromethyl and dimethylbutyl groups, resulting in different reactivity and applications.
4,4,4-Trifluoro-2,2-dimethyl-1-butanol: Shares the trifluoromethyl and dimethylbutyl groups but lacks the pyrazole ring and boronic acid functionality.
Pyrazole-3-boronic Acid: Contains the pyrazole ring and boronic acid group but lacks the trifluoromethyl and dimethylbutyl groups.
Properties
Molecular Formula |
C9H14BF3N2O2 |
|---|---|
Molecular Weight |
250.03 g/mol |
IUPAC Name |
[1-(4,4,4-trifluoro-2,2-dimethylbutyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BF3N2O2/c1-8(2,5-9(11,12)13)6-15-4-3-7(14-15)10(16)17/h3-4,16-17H,5-6H2,1-2H3 |
InChI Key |
LCTFVFDGCGZVGP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC(C)(C)CC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)




![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)





![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)

